molecular formula C21H35N5O B5501793 1'-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine

1'-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine

Cat. No.: B5501793
M. Wt: 373.5 g/mol
InChI Key: CGEAMTYZESXASW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1'-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine is a useful research compound. Its molecular formula is C21H35N5O and its molecular weight is 373.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 373.28416076 g/mol and the complexity rating of the compound is 501. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antioxidant, Antitumor, and Antimicrobial Activities

Compounds structurally related to the query chemical have been synthesized and evaluated for their biological activities. For instance, derivatives of pyrazolopyridines have been reported to exhibit significant antioxidant, antitumor, and antimicrobial activities. The synthesis of these compounds through microwave-assisted techniques has shown them to possess high activity against liver and breast cancer cell lines, as well as Gram-positive and Gram-negative bacteria and fungi (El‐Borai et al., 2013).

Molecular Docking and Antimicrobial Activity

Further studies include the synthesis of novel pyridine and fused pyridine derivatives, which underwent molecular docking screenings towards specific target proteins. These compounds have exhibited antimicrobial and antioxidant activity, providing insights into their potential therapeutic applications (Flefel et al., 2018).

Uroselective Alpha 1-Adrenoceptor Antagonists

Additionally, research into arylpiperazines, a class of compounds related to the query chemical, has identified them as alpha 1-adrenoceptor subtype-selective antagonists. These compounds have shown potential for treating conditions related to the human lower urinary tract, exhibiting significant selectivity and affinity (Elworthy et al., 1997).

Structural Analysis and Crystallography

Research into the structural and molecular properties of related compounds, such as isothiazolopyridines and their derivatives, has provided valuable insights into their chemical behavior and potential applications in the development of new therapeutic agents (Karczmarzyk & Malinka, 2004).

Mechanism of Action

The mechanism of action would depend on the intended use of your compound. For instance, many drugs containing a pyrazole ring, such as celecoxib, act by inhibiting certain enzymes .

Properties

IUPAC Name

[1-[1-[(1,3-dimethylpyrazol-4-yl)methyl]piperidin-4-yl]piperidin-3-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H35N5O/c1-17-19(14-23(2)22-17)15-24-12-7-20(8-13-24)26-11-5-6-18(16-26)21(27)25-9-3-4-10-25/h14,18,20H,3-13,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGEAMTYZESXASW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1CN2CCC(CC2)N3CCCC(C3)C(=O)N4CCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H35N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.